molecular formula C8H14N4O B1405692 1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide CAS No. 1185292-68-5

1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B1405692
CAS No.: 1185292-68-5
M. Wt: 182.22 g/mol
InChI Key: QAMSFJHSWGVYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide” is a chemical compound. It’s a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Docking Studies

1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide and its derivatives have been extensively studied using vibrational spectroscopic methods. These studies provide insights into the molecular structure, electronic properties, and potential applications in industrial and biological contexts. Molecular docking studies suggest potential inhibitory effects on certain enzymes, indicating pharmaceutical applications (Pillai et al., 2017).

Antimicrobial Properties

Research on derivatives of this compound, such as oxadiazoles and pyrazoles, demonstrates significant antimicrobial activity. This suggests potential for developing new antimicrobial agents, with certain derivatives showing particularly effective results against various bacteria and fungi (Ningaiah et al., 2014).

Synthesis and Structural Studies

The synthesis and structural characterization of various derivatives, including crystal structure determination and spectroscopic analysis, are crucial areas of research. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds (Karrouchi et al., 2021).

Coordination Behavior in Complexes

The coordination behavior of this compound derivatives with various metals has been explored. This research is vital for understanding the compound's role in forming complex molecular structures, which could have implications in material science and catalysis (Gupta et al., 2019).

Biological Evaluation and Molecular Docking

Studies include in vitro biological evaluations and molecular docking, which indicate potential for therapeutic applications. These compounds are investigated for their potential antioxidant, anti-diabetic, and anti-inflammatory properties, suggesting a broad spectrum of possible pharmaceutical uses (Karrouchi et al., 2020).

Properties

IUPAC Name

2-methyl-5-propylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-4-6-5-7(8(13)10-9)12(2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSFJHSWGVYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-propyl-1H-pyrazole-5-carbohydrazide
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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